3-Bromo-1-benzothiophen-4-ol
Overview
Description
3-Bromo-1-benzothiophen-4-ol is an organosulfur compound with the molecular formula C8H5BrOS. It is a derivative of benzothiophene, featuring a bromine atom at the third position and a hydroxyl group at the fourth position of the benzothiophene ring.
Mechanism of Action
Target of Action
The specific target can vary depending on the exact structure of the compound and the presence of functional groups .
Mode of Action
Benzothiophene derivatives are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound’s structure, which can alter its interaction with its targets .
Biochemical Pathways
Benzothiophene derivatives are known to interact with various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely and can include changes in cellular signaling, enzyme activity, and gene expression .
Pharmacokinetics
The compound’s molecular weight (2291 g/mol) and physical form (powder) suggest that it may be absorbed orally
Result of Action
Based on the known activities of similar compounds, it may have a range of potential effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of 3-Bromo-1-benzothiophen-4-ol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues
Biochemical Analysis
Biochemical Properties
It is known that benzothiophene derivatives can exhibit potent cytotoxic activity This suggests that 3-Bromo-1-benzothiophen-4-ol may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions
Cellular Effects
Benzothiophene derivatives have been shown to disrupt cell cycle progression and induce apoptosis in human colon adenocarcinoma cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the observed cytotoxic activity of benzothiophene derivatives , it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-benzothiophen-4-ol can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophen-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-benzothiophen-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the benzothiophene ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and boronic acids.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents such as LiAlH4 or NaBH4.
Major Products:
Substitution Products: Various substituted benzothiophenes.
Oxidation Products: Benzothiophene ketones or aldehydes.
Reduction Products: De-brominated benzothiophenes.
Scientific Research Applications
3-Bromo-1-benzothiophen-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with unique electronic or optical properties
Comparison with Similar Compounds
3-Iodo-1-benzothiophen-4-ol: Similar structure but with an iodine atom instead of bromine.
3-Chloro-1-benzothiophen-4-ol: Contains a chlorine atom instead of bromine.
1-Benzothiophen-4-ol: Lacks the halogen substituent, offering different reactivity and properties
Uniqueness: 3-Bromo-1-benzothiophen-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyl group provides sites for oxidation or reduction .
Properties
IUPAC Name |
3-bromo-1-benzothiophen-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYSKIJYNQIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307407 | |
Record name | 3-Bromobenzo[b]thiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-99-3 | |
Record name | 3-Bromobenzo[b]thiophene-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34576-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzo[b]thiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-benzothiophen-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.